2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid
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Overview
Description
2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid is a compound that features an indole moiety linked to a piperazine ring, which is further connected to an acetic acid group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Piperazine Ring: The indole derivative is then reacted with piperazine under suitable conditions to form the desired intermediate.
Introduction of the Acetic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, dihydroindole derivatives, and various substituted indole compounds .
Scientific Research Applications
2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole and acetic acid moieties.
Uniqueness
2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid is unique due to its combination of the indole and piperazine rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
The compound 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H19N3O
- Molecular Weight : 273.33 g/mol
- Synonyms : 1060813-84-4, AB62029
The structure features an indole moiety linked to a piperazine ring, which is common in many bioactive compounds due to its ability to interact with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to colchicine, this compound has shown the ability to inhibit tubulin polymerization, which is crucial for cell division and proliferation. This activity was highlighted in studies where derivatives exhibited significant antiproliferative effects against various cancer cell lines (HeLa, MCF-7, HT-29) with IC50 values ranging from 0.34 to 0.86 μM for the most active compounds .
- Antitumor Activity : The compound has demonstrated potential as an antitumor agent by inducing apoptosis in cancer cells and arresting the cell cycle in the G2/M phase. Such mechanisms are vital for developing treatments against malignancies .
- PI3-Kinase Inhibition : Some derivatives of similar structures have been reported to selectively inhibit Class I PI3-kinase enzymes, which play a critical role in cancer progression and survival pathways. This suggests that this compound may also exhibit similar properties .
Antiproliferative Effects
A comparative study evaluated the antiproliferative activities of various derivatives against different cancer cell lines. The results indicated that compounds with the indole-piperazine structure exhibited significant cytotoxicity, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cells.
Compound | Cell Line | IC50 (μM) |
---|---|---|
7d | HeLa | 0.52 |
7d | MCF-7 | 0.34 |
7d | HT-29 | 0.86 |
Mechanistic Insights
Mechanistic studies revealed that the most active compounds induced apoptosis through caspase activation and inhibited cell cycle progression. Flow cytometry analyses confirmed the accumulation of cells in the G2/M phase post-treatment, indicating a disruption in normal cell division processes.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers synthesized multiple derivatives of the compound and tested their efficacy against various human cancer cell lines. The results showed that certain modifications to the piperazine ring enhanced biological activity significantly, leading to discussions on structure-activity relationships (SAR).
Case Study 2: PI3-Kinase Inhibition
Another study focused on evaluating the selectivity of these compounds against different PI3K isoforms. The results suggested that certain analogs could inhibit PI3Kα and PI3Kδ isoforms effectively while sparing other kinases, which is crucial for minimizing side effects during therapeutic applications .
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-ylmethyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H19N3O2/c19-15(20)10-18-6-5-16-9-12(18)7-11-8-17-14-4-2-1-3-13(11)14/h1-4,8,12,16-17H,5-7,9-10H2,(H,19,20) |
InChI Key |
ILMUJVHJHMBOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)CC2=CNC3=CC=CC=C32)CC(=O)O |
Origin of Product |
United States |
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